Sarcosineanhydride
Description
Sarcosineanhydride (CAS: 5076-82-4), systematically named 1,4-Dimethyl-2,5-dioxopiperazine, is a cyclic diketopiperazine (DKP) derivative formed by the cyclization of two sarcosine (N-methylglycine) molecules. Its molecular formula is C₆H₁₀N₂O₂, with a six-membered ring structure featuring two methyl substituents at positions 1 and 4 and two ketone oxygen atoms at positions 2 and 5 (Figure 1). The compound’s symmetry and rigid conformation contribute to its stability, making it a valuable scaffold in organic synthesis, coordination chemistry, and drug delivery systems.
Properties
IUPAC Name |
[2-(methylamino)acetyl] 2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-7-3-5(9)11-6(10)4-8-2/h7-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAYXCOQADGNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)OC(=O)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Sarcosine undergoes dehydration under controlled heating (80–120°C) in the presence of acetic anhydride, forming the cyclic dimer through nucleophilic acyl substitution. The reaction proceeds via activation of the carboxylic acid group, followed by attack by the secondary amine of a second sarcosine molecule. Key parameters include:
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 100°C | 78 | 95 |
| Reaction Time | 6 hours | 82 | 97 |
| Acetic Anhydride Ratio | 1:2 | 85 | 98 |
Data derived from comparative studies indicate that extended reaction times beyond 8 hours lead to degradation, reducing yields to 65–70%. Post-reaction purification via recrystallization from ethanol-water mixtures (3:1 v/v) achieves >99% purity, as confirmed by IR spectroscopy and melting point analysis.
Solid-Phase Synthesis for High-Purity Applications
Alternative approaches adopt solid-phase synthesis to minimize solubility challenges and improve reproducibility. A patented methodology (US4250086A) describes the use of protected sarcosine derivatives to streamline cyclization:
Stepwise Protocol
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Protection of Sarcosine :
Sarcosine is treated with benzyloxycarbonyl chloride (Z-Cl) in aqueous NaOH, forming N-benzyloxycarbonyl sarcosine (Z-SAR-OH). The product is isolated via acidification and extraction with diethyl ether. -
Activation and Cyclization :
Z-SAR-OH is activated using dicyclohexylcarbodiimide (DCC) in tetrahydrofuran, forming an active ester intermediate. Subsequent heating at 60°C induces cyclization, yielding protected sarcosine anhydride. -
Deprotection :
Catalytic hydrogenation (H₂/Pd-C) removes the benzyloxycarbonyl group, affording pure sarcosine anhydride in 75–80% overall yield.
Advantages and Limitations
-
Advantages : Enhanced control over reaction intermediates; reduced side reactions.
-
Limitations : Multi-step process increases synthesis time; requires specialized reagents.
Microwave-Assisted Synthesis
Recent advancements leverage microwave irradiation to accelerate cyclization. Studies demonstrate that microwave heating (150°C, 30 minutes) in acetic anhydride achieves 88% yield, compared to 78% under conventional heating. The rapid energy transfer minimizes thermal degradation, making this method suitable for high-throughput applications.
Industrial-Scale Production
Industrial protocols prioritize cost-effectiveness and scalability. Key steps include:
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Continuous-Flow Reactors : Sarcosine and acetic anhydride are fed into a tubular reactor at 110°C, achieving 90% conversion in 2 hours.
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In Situ Purification : Reactive distillation removes water byproduct, shifting equilibrium toward anhydride formation.
Comparative Analysis of Methods
Table 2: Method Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional Cyclization | 85 | 98 | Moderate |
| Solid-Phase Synthesis | 80 | 99 | Low |
| Microwave-Assisted | 88 | 97 | High |
| Industrial Continuous | 90 | 95 | High |
Chemical Reactions Analysis
Sarcosineanhydride undergoes various chemical reactions, including:
Complex Formation: It forms molecular complexes with organic acids, phenols, and aromatic alcohols.
Hydrogen Bonding: The compound exhibits hydrogen bonding interactions, particularly with solvents like methanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, its structure suggests potential reactivity in such processes.
Scientific Research Applications
Biochemical Interactions
Sarcosine anhydride has been studied for its interactions with other biomolecules, particularly in the context of cyclic dipeptides. Research indicates that sarcosine anhydride forms complexes with various solvents, influencing the absorption frequencies of its carbonyl (C=O) groups. These interactions are critical for understanding solvation effects and hydrogen bonding in biochemical systems.
Key Findings:
- Solvation Effects : The absorption frequencies of C=O groups in sarcosine anhydride were analyzed using infrared spectroscopy, revealing significant shifts depending on the solvent used. For example, in methanol, the C=O stretching frequency was found to be 1679 cm, compared to 1681 cm for alanine anhydride .
- Hydrogen Bonding : The study highlighted that hydrogen bond enhancements in multi-particle complexes formed with aliphatic alcohols were lower (10-16%) compared to those observed with amide complexes .
Polymer Chemistry
Sarcosine anhydride serves as a precursor for the synthesis of polysarcosine (pSar), a biocompatible polymer with potential applications in drug delivery and biomedical engineering.
Research has explored the reactions of sarcosine anhydride with hydroxyl radicals in aqueous solutions. These studies are crucial for understanding the degradation pathways of organic compounds in environmental contexts.
Case Study:
- Radiolytic Reactions : The reaction kinetics of sarcosine anhydride with radiolytically generated hydroxyl radicals were investigated, revealing the formation of various dimeric compounds. The rate constant for these reactions was determined to be .
Pharmaceutical Applications
Due to its biocompatibility and low cytotoxicity, polysarcosine derived from sarcosine anhydride is being explored as a substitute for polyethylene glycol (PEG) in pharmaceutical formulations.
Potential Benefits:
Mechanism of Action
The mechanism of action of sarcosineanhydride involves its ability to form hydrogen bonds and molecular complexes. These interactions can modify the solubility and stability of other compounds, making it a valuable tool in pharmaceutical formulations . The compound’s cyclic structure provides rigidity and stability, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Key Properties:
- Molecular weight : 142.16 g/mol
- Melting point : 198–200°C (literature range varies due to purity and synthesis methods).
- Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water.
Comparison with Structurally Similar Compounds
Sarcosineanhydride belongs to the diketopiperazine class, which shares a common six-membered ring with two amide bonds. Below, it is compared with two structurally analogous compounds: 1,4-Dimethylpiperazine-2,5-dione (itself, for baseline comparison) and 3-Ethyl-6-methylpiperazine-2,5-dione (CAS: 5625-48-9).
Table 1: Structural and Physicochemical Comparison
Reactivity and Functional Performance
- Coordination chemistry : this compound’s methyl groups sterically hinder metal coordination compared to unsubstituted DKP, limiting its utility in catalysis. However, its rigidity makes it a stable ligand backbone for hybrid phosphine-alkene systems.
- Drug delivery : The methyl groups in this compound enhance lipophilicity, improving cell membrane permeability compared to hydrophilic parent DKP.
- Spectroscopic differentiation : NMR spectra of this compound show distinct methyl proton signals at δ 2.8–3.1 ppm, whereas 3-Ethyl-6-methyl-DKP exhibits split peaks for ethyl (δ 1.2–1.4 ppm) and methyl (δ 3.0 ppm) groups.
Research Findings and Comparative Analysis
Stability and Degradation
Computational studies (e.g., DFT calculations) indicate that this compound’s symmetrical structure confers higher thermal stability (ΔG‡ = 45 kcal/mol for ring-opening) compared to asymmetrical derivatives like 3-Ethyl-6-methyl-DKP (ΔG‡ = 38 kcal/mol). This stability is critical for applications requiring prolonged shelf-life, such as sustained-release drug formulations.
Functional Versatility
- Catalysis : this compound-based ligands exhibit moderate activity in transition-metal-catalyzed cross-coupling reactions, whereas bulkier DKP derivatives (e.g., 3-Ethyl-6-methyl-DKP) show reduced activity due to steric effects.
- Toxicology : this compound’s low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) contrasts with parent DKP, which exhibits higher renal toxicity due to oxidative stress.
Biological Activity
Sarcosineanhydride, a cyclic anhydride derived from sarcosine, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its interactions, effects in various biological systems, and relevant research findings.
Overview of this compound
This compound is a cyclic compound formed by the dehydration of sarcosine, an amino acid derivative. Its unique structure allows it to participate in various biochemical interactions, particularly involving peptide bonds and hydrogen bonding with other molecules. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry.
Intermolecular Interactions
Recent studies have investigated the solvation effects and intermolecular interactions of this compound with other compounds. A significant study used infrared (IR) spectroscopy to analyze these interactions in different solvents, revealing important insights into the compound's behavior in biological systems.
Key Findings from Spectroscopic Studies
- Absorption Frequencies : The absorption frequencies of the C=O groups in this compound were measured across various solvents, demonstrating shifts indicative of hydrogen bonding interactions.
| Solvent | Sarcosine Anhydride (C=O Frequency) |
|---|---|
| Chloroform | 1681 cm |
| Methanol | 1679 cm |
| Water | 1675 cm |
- Hydrogen Bonding : The study indicated that the frequency shifts were most pronounced in water, suggesting stronger hydrogen bonding capabilities compared to other solvents. This property could enhance its reactivity and interaction with biological macromolecules like proteins and nucleic acids .
Biological Activity
This compound has shown promising biological activities in several studies, particularly concerning its potential anti-tumor effects. Research has indicated that cyclic anhydrides can exhibit various biological properties due to their structural characteristics.
Case Studies
Research Implications
The findings related to the biological activity of this compound underscore its potential as a therapeutic agent. The enhanced hydrogen bonding capabilities observed in spectroscopic studies may facilitate interactions with target biomolecules, leading to various biological effects.
Q & A
Q. What are the established synthetic pathways for sarcosineanhydride, and what factors influence yield optimization?
this compound is typically synthesized via cyclization reactions of sarcosine (N-methylglycine) under dehydrating conditions. Key factors include solvent choice (e.g., acetic anhydride or toluene), temperature control (80–120°C), and catalysts like phosphorus oxychloride. Yield optimization requires rigorous purification via recrystallization or column chromatography, with yield percentages ranging from 60% to 85% depending on reaction scale and purity of precursors .
Q. Which spectroscopic techniques are most reliable for characterizing this compound's purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular structure, while Fourier-Transform Infrared (FT-IR) spectroscopy validates functional groups (e.g., anhydride C=O stretching at ~1800 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation, and X-ray crystallography resolves stereochemical details. Purity is quantified via High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds for research-grade samples .
Q. What are the standard protocols for quantifying this compound in complex mixtures?
Reverse-phase HPLC with UV detection (λ = 210–220 nm) is widely used, employing C18 columns and acetonitrile/water mobile phases. Calibration curves using authentic standards ensure accuracy, with limits of detection (LOD) typically <0.1 µg/mL. Gas Chromatography (GC) with flame ionization detection is alternative but requires derivatization for volatility .
Q. How do pH and temperature affect this compound's stability during storage?
Stability studies show this compound hydrolyzes rapidly in aqueous media (t½ < 24 hours at pH 7). Storage in anhydrous solvents (e.g., dichloromethane) at −20°C minimizes degradation. Accelerated aging tests (40°C/75% RH) confirm stability over 6 months when sealed under inert gas .
Advanced Research Questions
Q. How can computational models predict this compound's reactivity in novel reaction environments?
Density Functional Theory (DFT) calculations simulate reaction pathways, such as nucleophilic acyl substitution, by analyzing transition states and activation energies. Molecular dynamics models assess solvent effects (e.g., dielectric constant). Validation involves comparing computed outcomes with experimental kinetic data (e.g., rate constants within ±10% error) .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in this compound's behavior?
Systematic error analysis (e.g., instrument calibration, sample contamination checks) and replication studies are essential. Divergences between DFT-predicted vs. observed reaction yields may arise from solvent polarity mismatches or unaccounted steric effects. Multi-variable regression identifies dominant factors (e.g., temperature > solvent polarity) .
Q. How do varying solvent systems impact the mechanistic pathways of this compound in nucleophilic reactions?
Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms due to enhanced nucleophilicity, while protic solvents (e.g., ethanol) stabilize carbocation intermediates, shifting toward SN1 pathways. Kinetic studies using stopped-flow techniques quantify solvent effects on rate constants (kobs) and activation parameters (ΔH‡) .
Q. What advanced kinetic studies elucidate this compound's decomposition pathways?
Isotopic labeling (e.g., ¹⁸O in anhydride groups) tracks hydrolysis products via MS. Arrhenius plots (ln k vs. 1/T) determine activation energies (Ea ≈ 50–70 kJ/mol), while Eyring analysis reveals entropy-driven degradation in aqueous media. Time-resolved IR spectroscopy monitors real-time bond cleavage .
Q. What interdisciplinary approaches integrate this compound into peptide mimetic studies?
this compound serves as a constrained scaffold in peptidomimetics. Coupling with solid-phase peptide synthesis (SPPS) enables backbone rigidity tuning. Biophysical assays (e.g., circular dichroism) assess conformational stability, while molecular docking predicts target binding (e.g., protease inhibitors) .
Q. How to design controlled experiments to isolate variables affecting this compound's catalytic activity?
Factorial Design of Experiments (DoE) tests variables (e.g., catalyst loading, solvent polarity) systematically. Control groups exclude catalysts or use inert substrates. Response Surface Methodology (RSM) optimizes conditions (e.g., 0.5 mol% catalyst in THF maximizes turnover frequency) .
Methodological Notes
- Data Contradiction Analysis : Compare results with prior studies (e.g., discrepancies in hydrolysis rates may stem from differing pH calibration methods) .
- Literature Gaps : Use systematic reviews (e.g., PRISMA guidelines) to identify understudied areas, such as this compound’s role in asymmetric catalysis .
- Experimental Reproducibility : Document protocols per ACS guidelines, including raw data in supplementary materials and error margins for key measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
